molecular formula C14H13NO4S B12205437 Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester CAS No. 43001-55-4

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester

Cat. No.: B12205437
CAS No.: 43001-55-4
M. Wt: 291.32 g/mol
InChI Key: YTBSBFHQGLBQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester is an organic compound with the molecular formula C14H13NO4S It is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a phenyl ester group, and the benzene ring is substituted with an acetylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(acetylamino)-, phenyl ester typically involves the esterification of benzenesulfonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(acetylamino)-, phenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl ester group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-chlorophenyl ester
  • Benzenesulfonic acid, 4-(acetylamino)-, hexyl ester
  • Benzenesulfonic acid, 4-phenylamino-phenyl ester

Uniqueness

Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester is unique due to the presence of both the acetylamino and phenyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

43001-55-4

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

phenyl 4-acetamidobenzenesulfonate

InChI

InChI=1S/C14H13NO4S/c1-11(16)15-12-7-9-14(10-8-12)20(17,18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)

InChI Key

YTBSBFHQGLBQNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.